molecular formula C15H17N3 B8580236 1-(5-Phenylpyridin-2-yl)piperazine

1-(5-Phenylpyridin-2-yl)piperazine

Cat. No.: B8580236
M. Wt: 239.32 g/mol
InChI Key: ZKWFPVFBYBCQRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Phenylpyridin-2-yl)piperazine is a useful research compound. Its molecular formula is C15H17N3 and its molecular weight is 239.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Properties

1. Neuropharmacology
1-(5-Phenylpyridin-2-yl)piperazine derivatives have been studied for their interactions with neurotransmitter systems, particularly the serotonin and dopamine receptors. Research indicates that compounds with similar piperazine structures exhibit affinity for the serotonin 5-HT7 receptor, suggesting potential applications in treating mood disorders and schizophrenia .

2. Anticonvulsant Activity
The compound has shown promise in the context of epilepsy and seizure management. A study highlighted the discovery of related compounds that act as noncompetitive antagonists of AMPA-type ionotropic glutamate receptors, which are implicated in seizure activity. This suggests that derivatives of this compound may also possess anticonvulsant properties .

3. Antiplatelet Activity
Research into piperazine derivatives has revealed their potential as P2Y12 antagonists, which are crucial in preventing platelet aggregation. This property is beneficial for developing treatments for cardiovascular diseases, where reducing platelet aggregation can prevent thrombus formation .

Therapeutic Potential

1. Treatment of Neurological Disorders
Given its interaction with neurotransmitter receptors, this compound could be explored as a candidate for drugs aimed at treating various neurological disorders, including anxiety, depression, and epilepsy. The modulation of glutamatergic neurotransmission is particularly relevant in these contexts .

2. Cancer Therapy
The compound's structural similarities to known inhibitors suggest potential applications in oncology. For instance, piperazine-based compounds have been investigated for their ability to inhibit specific kinases involved in cancer progression. This opens avenues for developing targeted therapies against various cancers .

Case Studies

Study Objective Findings
Study on AMPA Receptor AntagonistsInvestigate anticonvulsant propertiesIdentified compounds that effectively inhibit AMPA-induced seizures; potential application in epilepsy treatment
Development of P2Y12 AntagonistsExplore antiplatelet effectsCompounds demonstrated significant inhibition of platelet aggregation; promising for cardiovascular disease management
Serotonin Receptor Affinity StudiesAssess mood disorder treatmentsCompounds showed binding affinity to serotonin receptors; potential for antidepressant effects

Properties

Molecular Formula

C15H17N3

Molecular Weight

239.32 g/mol

IUPAC Name

1-(5-phenylpyridin-2-yl)piperazine

InChI

InChI=1S/C15H17N3/c1-2-4-13(5-3-1)14-6-7-15(17-12-14)18-10-8-16-9-11-18/h1-7,12,16H,8-11H2

InChI Key

ZKWFPVFBYBCQRX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=NC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixed solution of tert-butyl 4-(5-phenylpyridin-2-yl)piperazine-1-carboxylate (800 mg, 2.36 mmol), 2N methanol solution of hydrogen chloride (5 ml) and ethyl acetate (5 ml) was stirred at room temperature for 4 hours, and the solvent was distilled away under reduce pressure. To the residue was added 1N aqueous solution of sodium hydroxide (10 ml), and the titled compound 520 mg (92.1%) was collected by filtration as a solid product.
Name
tert-butyl 4-(5-phenylpyridin-2-yl)piperazine-1-carboxylate
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.